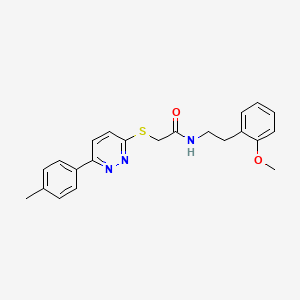

![molecular formula C19H19NO7S2 B2884661 3-[(3,4,5-三甲氧基苯基)磺酰基]-1-苯并噻吩-2-甲酸甲酯 CAS No. 899977-53-8](/img/structure/B2884661.png)

3-[(3,4,5-三甲氧基苯基)磺酰基]-1-苯并噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

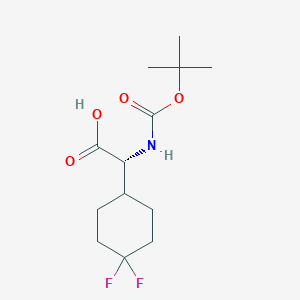

“Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is a compound with the molecular formula C19H19NO7S2. It has an average mass of 437.487 Da and a monoisotopic mass of 437.060303 Da . The compound contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Synthesis Analysis

The synthesis of compounds containing the TMP group has been widely studied. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis

The TMP group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Chemical Reactions Analysis

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Physical And Chemical Properties Analysis

The compound has a logP value of 2.9917, a logD value of 1.8607, and a logSw value of -3.5197. It has 10 hydrogen bond acceptors and 1 hydrogen bond donor .科学研究应用

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Derivatives of this molecule have shown promising activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The presence of the 3,4,5-trimethoxyphenyl group is significant, as similar structures are found in natural products with known anticancer properties .

Synthesis of Triazole Derivatives

The compound serves as a precursor in the synthesis of triazole derivatives. These derivatives are synthesized through a click reaction and are characterized by their anticancer, anti-HIV, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant activities. The triazole motif is particularly beneficial for creating biologically active compounds .

Chalcone Synthesis

Chalcones are precursors to flavonoids and possess a wide range of biological activities. The compound can undergo aldol condensation reactions to form chalcones, which have demonstrated anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor, and anticancer activities .

Aldol Condensation Reactions

The compound has been used in acid- and base-catalyzed aldol condensation reactions. This is a key step in the synthesis of various biologically active molecules, including those with potential anticancer properties. The resulting compounds have been tested for cytotoxic activity against several cancer cell lines .

Biological Evaluation for Neuroprotective Effects

Research has indicated that derivatives of this compound may have neuroprotective effects. Studies have been conducted to evaluate its impact on spontaneous locomotor activities in mice, suggesting potential applications in treating neurodegenerative diseases .

Antimicrobial and Antifungal Properties

The compound’s derivatives have been explored for their antimicrobial and antifungal properties. This is particularly relevant in the search for new treatments against resistant strains of bacteria and fungi .

作用机制

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-containing compounds generally work by interacting with their targets and inhibiting their function . For instance, when TMP compounds bind to tubulin, they prevent its polymerization, disrupting the formation of microtubules and thus inhibiting cell division .

Biochemical Pathways

By inhibiting TrxR, it affects redox homeostasis .

Result of Action

Given its known targets, it can be inferred that it has potential anti-cancer effects by inhibiting cell division and other cellular processes . Additionally, TMP-containing compounds have shown anti-fungal, anti-bacterial, and antiviral activities, as well as efficacy against certain parasites .

未来方向

The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that “Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” and similar compounds could have a wide range of biomedical applications in the future.

属性

IUPAC Name |

methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO7S2/c1-24-13-9-11(10-14(25-2)16(13)26-3)20-29(22,23)18-12-7-5-6-8-15(12)28-17(18)19(21)27-4/h5-10,20H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPINAGDBVERAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2884579.png)

![2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanamine](/img/structure/B2884581.png)

![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2884582.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2884583.png)

![3-amino-2-[(2,5-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2884586.png)

![Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2884592.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)

![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)